molecular formula C13H22ClNO2 B1458664 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride CAS No. 182291-66-3

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride

Cat. No.: B1458664
CAS No.: 182291-66-3
M. Wt: 259.77 g/mol
InChI Key: NSPGPACVPPNYAP-UHFFFAOYSA-N
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Description

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a chemical compound with the molecular formula C13H22ClNO2 . It is a white to off-white powder .


Synthesis Analysis

The synthesis of similar adamantane compounds has been reported in the literature. For instance, 1,3-Bis (3-R-adamantan-1-yl)acetones were synthesized from 2- (adamantan-1-yl)acetic acid using trifluoroacetic anhydride and trifluoromethanesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound can be described by the InChI code: 1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar adamantane compounds have been synthesized from 1-adamantyl nitrate in sulfuric acid media .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder with a molecular weight of 259.78 g/mol . It is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Insights

The utility of adamantane derivatives, including compounds structurally related to 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride, spans across various fields of medicinal chemistry due to their unique physicochemical properties. A notable application is observed in the synthesis of novel adamantane β-amino acids, which are of interest for their potential medicinal chemistry applications. For instance, an efficient synthesis route for 2-(adamant-2-yl)-3-aminopropanoic acid, a compound with a similar adamantane structure, has been developed. This synthesis involves a sequence of three steps with good overall yield, highlighting the adaptability of adamantane derivatives in synthetic chemistry (Petrović Peroković et al., 2012).

Chemical Transformations and Applications

The chemical transformations of adamantane derivatives have been extensively studied. For example, the oxidation of adamantane with 2,3,4,5,6-pentafluoroperoxybenzoic acid catalyzed by RuCl3 · 3H2O is a key reaction that yields important adamantane alcohols. These alcohols are foundational compounds in the synthesis of various pharmaceuticals, including memantine and rimantadine, and have applications as antioxidant additives in oils and transmission fluids (Khusnutdinov & Oshnyakova, 2015).

Medicinal Chemistry and Drug Design

Adamantane derivatives are instrumental in drug design due to their neurotropic and antiviral activities. Research has demonstrated the synthesis of β-aminoketones of the adamantane series, showcasing their relevance in developing new therapeutic agents. These compounds, including 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, have been synthesized and investigated for their potential biological activities, indicating the versatility of adamantane structures in medicinal chemistry (Makarova et al., 2002).

Novel Adamantylated Compounds

The creation of novel adamantylated compounds extends to various domains, including the synthesis of 3-adamantylated hydantoins and their 2-thio(seleno) analogs. These compounds were synthesized under mild conditions, yielding significant outcomes that could be applicable in further pharmaceutical research and development (Burmistrov et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .

Future Directions

While specific future directions for 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride are not available, similar adamantane compounds have been used as precursors for various synthetic pathways .

Biochemical Analysis

Biochemical Properties

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of endogenous chemical mediators . The interaction between this compound and sEH results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of epoxides of arachidonic acid and other lipid epoxides . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of sEH by this compound can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to regulate blood pressure and possess anti-inflammatory properties . These changes in cellular signaling and gene expression can have significant impacts on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects primarily through the inhibition of sEH, which catalyzes the hydrolysis of EETs to dihydroxyeicosatrienoic acids (DHETs) . By inhibiting sEH, this compound increases the levels of EETs, leading to various physiological effects such as vasodilation and anti-inflammatory responses . Additionally, this compound may interact with other enzymes and proteins, further influencing biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function need to be further investigated through in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, in studies involving the inhibition of sEH, varying dosages of this compound have been shown to influence the extent of enzyme inhibition and the resulting physiological effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by sEH . This compound interacts with enzymes and cofactors that play a role in the metabolism of lipid epoxides, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is critical for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound may interact with specific transporters that facilitate its uptake and distribution within cells, affecting its localization and accumulation . Investigating the transport and distribution mechanisms of this compound can provide insights into its cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can shed light on its precise mechanisms of action and potential therapeutic targets.

Properties

IUPAC Name

3-(1-adamantyl)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPGPACVPPNYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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